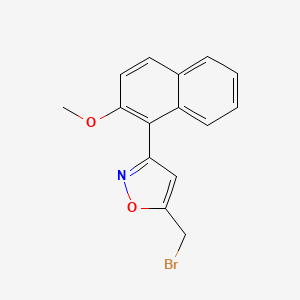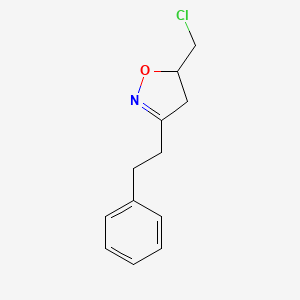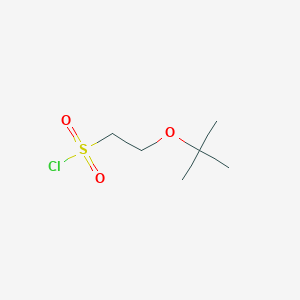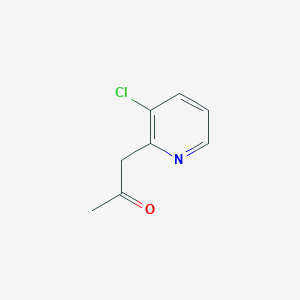![molecular formula C10H18O3 B1528767 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid CAS No. 1343801-90-0](/img/structure/B1528767.png)
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid
説明
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid is a chemical compound with the molecular formula C10H18O3 . It is also known as 2H-Pyran-4-acetic acid, tetrahydro-2-(1-methylethyl)- .
Molecular Structure Analysis
The molecular structure of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid consists of a six-membered ring (oxane or tetrahydropyran), with a propan-2-yl (or isopropyl) group and an acetic acid group attached to it . The molecular weight of this compound is 186.25 .Physical And Chemical Properties Analysis
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid is a powder at room temperature . It has a molecular weight of 186.25 . The InChI code for this compound is 1S/C10H18O3/c1-7(2)9-5-8(3-4-13-9)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) .科学的研究の応用
Synthesis of Oxocyclic Compounds
The synthesis of 2-oxotetrahydrofuran-3-acetic acid and 2-oxotetrahydrofuran-3-propionic acid involves the condensation of ethylene oxide or ethyl β-bromopropionate with ethyl sodiomalonate and ethyl chloroacetate, followed by hydrolysis and decarboxylation. These processes illustrate the versatility of cyclic compounds in chemical synthesis and their potential utility in various chemical industries (McRae et al., 1943).
Polyhydroxyalkanoates Synthesis
Ralstonia eutropha can utilize acetic, propionic, and butyric acids, similar to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, as carbon sources for cell growth and polyhydroxyalkanoate (PHA) synthesis. This process is crucial for the microbial production of bioplastics and highlights the significance of organic acids in industrial biotechnology (Yu et al., 2002).
Catalytic Oxidative Condensation
A catalytic oxidative condensation method has been developed for converting methane to acetic acid, showcasing the potential of catalytic processes in converting simple hydrocarbons to more complex and industrially relevant organic acids (Periana et al., 2003).
Crystallographic Studies and Compound Structure
The X-ray crystallographic structures of compounds related to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, such as 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid, have been determined. These studies are pivotal for understanding the structural properties and potential applications of organogermanium compounds in various fields, including materials science and pharmaceuticals (Takeuchi et al., 2003).
Applications in Biotechnology and Environmental Science
Microbial Production of Propionic Acid
The microbial production of propionic acid from propionibacteria, which may involve substrates similar to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, finds applications in food, pharmaceutical, and chemical industries. Research in this area focuses on enhancing acid tolerance and reducing by-product formation, signifying the importance of microbial pathways in sustainable chemical production (Liu et al., 2012).
Acetic Acid Bacteria in Food Industry
Acetic acid bacteria, capable of oxidizing ethanol to acetic acid, play a significant role in the production of vinegar and kombucha, indicating the relevance of organic acids in fermentation industries. These bacteria are also used in the production of other metabolic products with applications in the food and biomedical industries, demonstrating the broad applicability of organic acid-producing bacteria (Gomes et al., 2018).
特性
IUPAC Name |
2-(2-propan-2-yloxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)9-5-8(3-4-13-9)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQOXHNBVLCOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)oxan-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
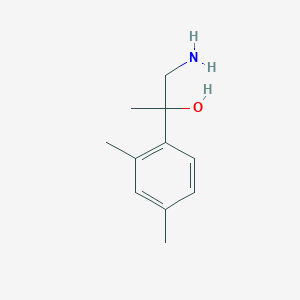

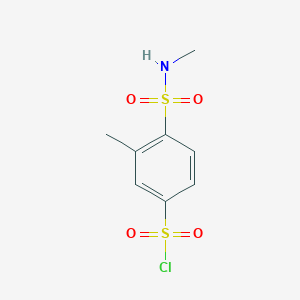


![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

